2-Fluoro-3-(methoxymethoxy)phenylboronic acid
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Overview
Description
2-Fluoro-3-(methoxymethoxy)phenylboronic acid is an organoboron compound with the molecular formula C8H10BFO4 and a molecular weight of 199.97 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluoro and a methoxymethoxy group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
The synthesis of 2-Fluoro-3-(methoxymethoxy)phenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluoro-substituted phenyl compound.
Methoxymethoxy Protection: The phenyl compound is protected with a methoxymethoxy group to prevent unwanted reactions at the hydroxyl site.
Deprotection: The methoxymethoxy group is then removed under acidic conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-Fluoro-3-(methoxymethoxy)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents like hydrogen peroxide .
Scientific Research Applications
2-Fluoro-3-(methoxymethoxy)phenylboronic acid has several applications in scientific research:
Organic Synthesis: It is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the preparation of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(methoxymethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
2-Fluoro-3-(methoxymethoxy)phenylboronic acid can be compared with other similar compounds, such as:
2-Fluoro-3-methoxyphenylboronic acid: This compound lacks the methoxymethoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
3-Fluoro-4-methoxyphenylboronic acid: This compound has the methoxy group in a different position, which can affect its reactivity and the types of products formed in coupling reactions.
The unique combination of the fluoro and methoxymethoxy groups in this compound provides distinct steric and electronic properties, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
[2-fluoro-3-(methoxymethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-13-5-14-7-4-2-3-6(8(7)10)9(11)12/h2-4,11-12H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUWCWYAKUTVER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OCOC)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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